molecular formula C18H19NO2 B11841466 6-Cyanonaphthalen-2-YL heptanoate CAS No. 61699-19-2

6-Cyanonaphthalen-2-YL heptanoate

Cat. No.: B11841466
CAS No.: 61699-19-2
M. Wt: 281.3 g/mol
InChI Key: GMHUCCKAXOSGNS-UHFFFAOYSA-N
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Description

6-Cyanonaphthalen-2-YL heptanoate is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors. This specific compound is characterized by the presence of a cyano group attached to a naphthalene ring, which is further esterified with heptanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanonaphthalen-2-YL heptanoate typically involves the esterification of 6-cyanonaphthalen-2-ol with heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Cyanonaphthalen-2-YL heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyanonaphthalen-2-YL heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyanonaphthalen-2-YL heptanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-2-naphthol
  • 6-Cyano-2-naphthyl acetate
  • 6-Cyano-2-naphthyl butanoate

Uniqueness

6-Cyanonaphthalen-2-YL heptanoate is unique due to its specific ester linkage with heptanoic acid, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields .

Properties

CAS No.

61699-19-2

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(6-cyanonaphthalen-2-yl) heptanoate

InChI

InChI=1S/C18H19NO2/c1-2-3-4-5-6-18(20)21-17-10-9-15-11-14(13-19)7-8-16(15)12-17/h7-12H,2-6H2,1H3

InChI Key

GMHUCCKAXOSGNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C#N

Origin of Product

United States

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